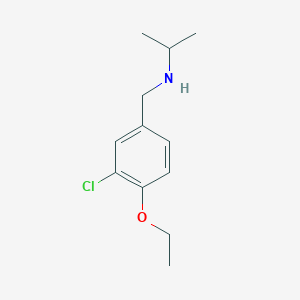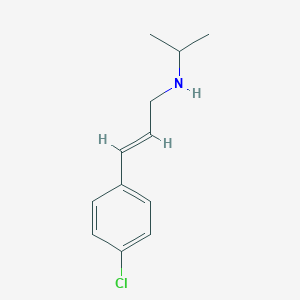![molecular formula C16H19N3O B275951 N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine](/img/structure/B275951.png)
N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and has been extensively studied for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine involves its binding to specific receptors in the body. It has been shown to bind to the adenosine A2A receptor, which plays a crucial role in various physiological processes such as neurotransmission, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine in lab experiments include its potent activity against various diseases, its unique chemical structure, and its ability to bind to specific receptors in the body. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine. One direction is to further explore its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential as a tool for studying the adenosine A2A receptor and its role in various physiological processes. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine involves the reaction of 2-chloropyrimidine with 3-(aminomethyl)benzylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with cyclopentanone to obtain N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine.
Applications De Recherche Scientifique
N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Nom du produit |
N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine |
|---|---|
Formule moléculaire |
C16H19N3O |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
N-[(3-pyrimidin-2-yloxyphenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C16H19N3O/c1-2-7-14(6-1)19-12-13-5-3-8-15(11-13)20-16-17-9-4-10-18-16/h3-5,8-11,14,19H,1-2,6-7,12H2 |
Clé InChI |
KDCASYCTJPUGAZ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NCC2=CC(=CC=C2)OC3=NC=CC=N3 |
SMILES canonique |
C1CCC(C1)NCC2=CC(=CC=C2)OC3=NC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(2-Phenylethyl)amino]methyl}benzoic acid](/img/structure/B275870.png)
![4-[(Butylamino)methyl]benzoic acid](/img/structure/B275871.png)
![4-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzoic acid](/img/structure/B275872.png)

![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine](/img/structure/B275874.png)

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B275877.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine](/img/structure/B275882.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine](/img/structure/B275883.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B275884.png)
![N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine](/img/structure/B275886.png)
![(2-furylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275888.png)
![N-allyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine](/img/structure/B275891.png)
![(1,3-benzodioxol-5-ylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275892.png)